
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide, also known as BEME, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a sulfonamide derivative and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In
Aplicaciones Científicas De Investigación
3-bromo-N-(2-morpholinoethyl)benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, this compound has been shown to have anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-bacterial activity against both Gram-positive and Gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the development of various inflammatory diseases. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which could potentially be used as a therapeutic approach for cancer treatment. This compound has also been found to have anti-bacterial activity against both Gram-positive and Gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide is its high solubility in water and other polar solvents, which makes it easy to work with in lab experiments. In addition, this compound has been found to have a relatively low toxicity profile, which makes it a potentially safe compound to use in various applications. However, one limitation of this compound is its relatively low potency compared to other sulfonamide derivatives, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 3-bromo-N-(2-morpholinoethyl)benzenesulfonamide. One potential area of research is the development of more potent derivatives of this compound that could be used in various applications. Another area of research is the exploration of the potential applications of this compound in the treatment of various inflammatory diseases such as arthritis and asthma. Finally, the development of novel drug delivery systems for this compound could potentially improve its efficacy and reduce its toxicity.
Propiedades
Fórmula molecular |
C12H17BrN2O3S |
|---|---|
Peso molecular |
349.25 g/mol |
Nombre IUPAC |
3-bromo-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(16,17)14-4-5-15-6-8-18-9-7-15/h1-3,10,14H,4-9H2 |
Clave InChI |
IBNOFYOMOCVINR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)Br |
SMILES canónico |
C1COCCN1CCNS(=O)(=O)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

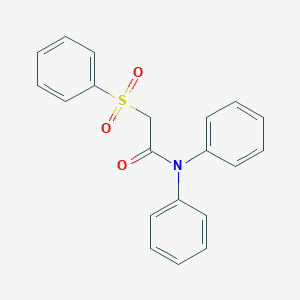
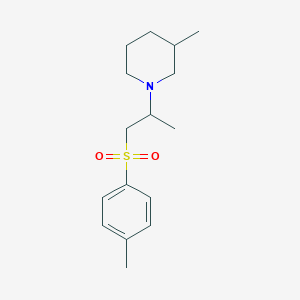
![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
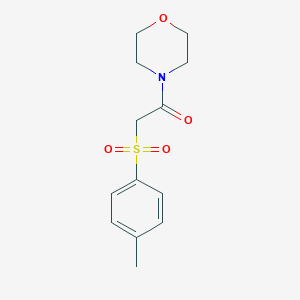
![N-[4-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B262859.png)
![1-phenyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B262862.png)
![Ethyl 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B262876.png)
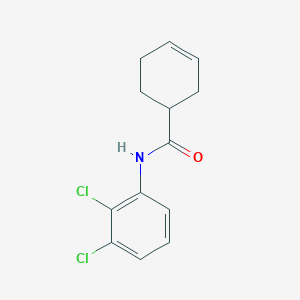

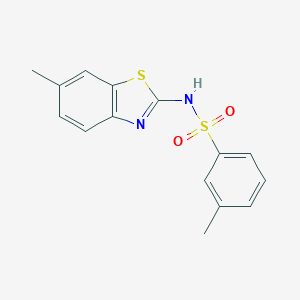
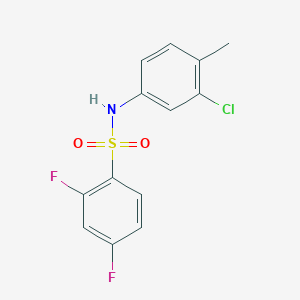
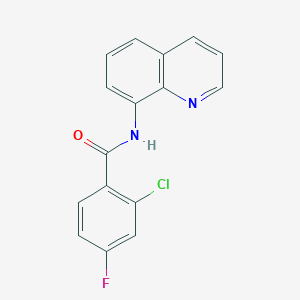
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
